molecular formula C15H22N2O2 B2966832 tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate CAS No. 351360-83-3

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate

Cat. No.: B2966832
CAS No.: 351360-83-3
M. Wt: 262.353
InChI Key: QELMUWDFAGEENM-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group and a phenyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group acts as a protective moiety for amines during multi-step reactions . The rigid pyrrolidine scaffold and aromatic phenyl group contribute to its utility in designing bioactive molecules, such as kinase inhibitors or central nervous system (CNS) agents, where conformational rigidity and lipophilicity are advantageous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-10-16-11-15)12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMUWDFAGEENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351360-83-3
Record name tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate is used as a protecting group for amines during peptide synthesis. It helps to prevent unwanted side reactions and can be easily removed under mild conditions .

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. It serves as an intermediate in the production of drugs that target specific receptors or enzymes .

Industry: In the industrial sector, this compound is used in the manufacture of fine chemicals and specialty materials. Its stability and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate involves its role as a protecting group. It temporarily masks the amine group, preventing it from participating in unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Fluoro and Nitro Substituted Derivatives

  • tert-Butyl [(3S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate (CAS 1233860-09-7):

    • Features a 2-fluoro-6-nitrophenyl group, introducing electron-withdrawing substituents that enhance electrophilic reactivity. This compound’s molecular weight (325.34 g/mol) is higher than the parent phenyl derivative due to the nitro and fluorine atoms .
    • The nitro group may facilitate further functionalization (e.g., reduction to an amine), while fluorine improves metabolic stability and membrane permeability .
  • tert-Butyl N-[4-(2-Fluorophenyl)pyrrolidin-3-yl]carbamate (CAS 886767-09-5):

    • The fluorine atom at the phenyl ring’s 2-position increases lipophilicity (logP ~2.5) and may enhance binding to hydrophobic pockets in target proteins. Its molecular formula (C₁₆H₂₁FN₂O₂) and weight (292.35 g/mol) are distinct from the 3-phenyl analog .

Heteroaromatic and Bicyclic Analogs

  • The molecular weight (279.35 g/mol) is lower than phenyl derivatives due to the lighter heterocycle .
  • tert-Butyl N-(3-Azabicyclo[4.1.0]heptan-6-yl)carbamate (CAS 880545-32-4):

    • The bicyclic structure imposes greater conformational restraint, which could reduce off-target interactions in drug design. However, the increased ring strain may affect synthetic accessibility .

Modifications to the Carbamate Side Chain

  • Its molecular formula (C₁₀H₂₀N₂O₂) and weight (200.28 g/mol) are simpler than the 3-phenyl variant .
  • tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2):

    • Replacing pyrrolidine with a fluorocyclohexane ring shifts the compound’s logP (estimated ~3.0) and solubility profile, favoring CNS penetration due to enhanced lipophilicity .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl N-(3-Phenylpyrrolidin-3-yl)carbamate Not Provided C₁₅H₂₂N₂O₂ ~262.35 (estimated) 3-Phenyl, pyrrolidine, Boc
tert-Butyl [(3S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate 1233860-09-7 C₁₅H₂₀FN₃O₄ 325.34 2-Fluoro-6-nitrophenyl
tert-Butyl N-[4-(2-Fluorophenyl)pyrrolidin-3-yl]carbamate 886767-09-5 C₁₆H₂₁FN₂O₂ 292.35 4-(2-Fluorophenyl)
(R)-tert-Butyl (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)carbamate 88561-46-0 C₁₃H₂₀N₄O₂ 279.35 Pyrimidin-2-yl
tert-Butyl N-(3-Fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ 217.28 3-Fluorocyclohexyl

Biological Activity

tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 351360-61-7

The presence of a tert-butyl group enhances the compound's lipophilicity, while the phenyl-substituted pyrrolidine ring contributes to its interaction with biological targets. This structural arrangement is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. It forms stable complexes with specific enzymes, disrupting their normal functions. This disruption can influence various biochemical pathways, particularly those involved in neurotransmitter degradation and signal transduction processes.

Biological Activity

Research indicates that this compound exhibits significant potential in modulating neurotransmitter systems, making it relevant for neuropharmacological applications. Its interactions with receptors involved in central nervous system functions suggest possible therapeutic uses in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylateAmino group instead of carbamateDifferent reactivity; potential neuroprotective effects
tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylateFluoro group presenceAltered chemical properties; potential anti-inflammatory effects
tert-butyl N-(4-fluoropiperidin-3-yl)carbamateFluorinated piperidine ringPotential applications in pain management and anxiety disorders

The distinct combination of functional groups in this compound sets it apart from these compounds, providing unique reactivity and biological properties.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study investigated the binding affinities of this compound with various neurotransmitter receptors. Results indicated significant interactions that could lead to modulation of neurotransmitter release and receptor activity, supporting its potential use in treating conditions like epilepsy and anxiety disorders .
  • Enzyme Inhibition Profiling :
    • Surface plasmon resonance (SPR) techniques were employed to analyze the compound's interaction with enzymes involved in neurotransmitter metabolism. The findings demonstrated a strong binding affinity, suggesting that the compound could effectively inhibit these enzymes and alter neurotransmitter levels in vivo.

Q & A

Basic: What are the recommended coupling reagents for synthesizing tert-butyl N-(3-phenylpyrrolidin-3-yl)carbamate derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between tert-butyl carbamate precursors and substituted carboxylic acids. Evidence suggests using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents to activate carboxyl groups, improving reaction efficiency and minimizing side products . For example, in a 1:1 molar ratio, EDCI facilitates amide bond formation, while HOBt suppresses racemization. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and reaction time.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the pyrrolidine ring structure, tert-butyl group (δ ~1.4 ppm), and carbamate carbonyl (δ ~155 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring correct molecular weight and purity.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbamate C=O stretch .
    Cross-referencing with computational models (e.g., InChI-generated structures) enhances accuracy .

Advanced: How can crystallographic data resolve stereochemical ambiguities in the pyrrolidine ring?

Methodological Answer:
X-ray crystallography using SHELXL or ORTEP-III is critical for determining absolute configuration. For example:

  • Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
  • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL, focusing on the Flack parameter to assign R/S configurations .
  • Compare experimental data with DFT-optimized molecular geometries to resolve discrepancies in dihedral angles or bond lengths .

Advanced: How to address contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

  • Kinetic Analysis : Use in-situ FTIR or ReactIR to monitor intermediate formation and identify rate-limiting steps.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while additives like DMAP (4-dimethylaminopyridine) improve carbamate stability .
  • Purification Strategies : Employ gradient flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate high-purity product. Contradictory yields often stem from competing side reactions (e.g., tert-butyl group cleavage under acidic conditions) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic/nucleophilic sites on the pyrrolidine ring.
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water vs. DMSO) on carbamate hydrolysis rates.
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., proteases) using AutoDock Vina to predict binding affinities .

Basic: How to validate synthetic intermediates using chiral HPLC?

Methodological Answer:

  • Column Selection : Use a Chiralpak IA or IB column with a hexane/isopropanol mobile phase.
  • Method Development : Optimize flow rate (1.0 mL/min) and temperature (25°C) to separate enantiomers.
  • Peak Analysis : Compare retention times with racemic mixtures or commercially available standards. For tert-butyl carbamates, baseline separation (Rs > 1.5) ensures enantiomeric excess ≥99% .

Advanced: What strategies mitigate racemization during carbamate formation?

Methodological Answer:

  • Low-Temperature Reactions : Conduct couplings at 0–4°C to slow down base-catalyzed racemization.
  • Alternative Coupling Reagents : Replace EDCI/HOBt with PyBOP or HATU, which generate less reactive intermediates.
  • Additive Screening : Introduce crown ethers (e.g., 18-crown-6) to stabilize transition states and reduce epimerization .

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., free amine from carb hydrolysis).
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at room temperature .

Advanced: How to resolve overlapping signals in ¹H NMR for the pyrrolidine ring?

Methodological Answer:

  • 2D NMR Techniques : Use COSY to assign adjacent protons and HSQC to correlate ¹H-¹³C signals.
  • Variable Temperature NMR : Heat samples to 50°C to reduce signal broadening caused by ring puckering.
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify nitrogen-coupled splitting patterns .

Advanced: What crystallographic software is recommended for twinned data refinement?

Methodological Answer:
For twinned crystals (common in carbamates due to flexible substituents):

  • SHELXL Twin refinement : Input the TWIN and BASF commands to model twin domains.
  • Olex2 GUI : Visualize twin law matrices (e.g., two-fold rotation) and refine HKLF 5 format data.
  • Validation Tools : Use PLATON’s TWINCHECK to assess twin fraction and R-values .

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